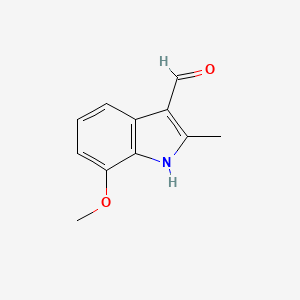

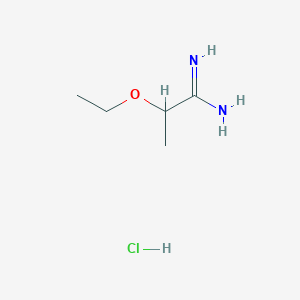

7-Methoxy-2-methyl-1H-indole-3-carbaldehyde

Vue d'ensemble

Description

Applications De Recherche Scientifique

Pharmacology Antiandrogenic Applications

7-Methoxy-2-methyl-1H-indole-3-carbaldehyde is used as a reactant in the preparation of antiandrogens, which are compounds that can inhibit the biological effects of androgens or male sex hormones. This application is significant in the treatment of conditions like prostate cancer and other androgen-dependent conditions .

Pharmacology Antiplatelet Agent

This compound also serves as a reactant in the development of antiplatelet agents. These agents prevent platelets from clumping together, which is a crucial step in blood clot formation. Therefore, they are essential in preventing thrombosis-related conditions such as stroke and myocardial infarction .

Pharmacology Liver X Receptor (LXR) Agonists

Another application is in the synthesis of liver X receptor agonists. LXRs play a vital role in regulating cholesterol, fatty acid, and glucose homeostasis. Agonists for LXR can be beneficial in treating cardiovascular diseases and metabolic disorders .

Pharmacology EP3 Receptor Antagonists

The compound is also used to create antagonists for the EP3 receptor for prostaglandin E2. These antagonists can potentially be used to treat inflammation and pain associated with various diseases .

Pharmacology Inhibitors of Glycoprotein Perforin

It acts as a reactant for preparing inhibitors of glycoprotein perforin, which is involved in the immune response and can induce cell lysis. Inhibitors can be useful in controlling immune responses and preventing tissue damage during inflammation .

Biological Research Antifungal Properties

Indole-3-carbaldehyde, a related compound, has demonstrated antifungal properties. This suggests potential applications for 7-Methoxy-2-methyl-1H-indole-3-carbaldehyde in developing antifungal treatments or studying fungal resistance mechanisms .

Biological Research Aldose Reductase Inhibitors

Derivatives of this compound have been evaluated as inhibitors for aldose reductase (ALR2) and aldehyde reductase (ALR1), enzymes implicated in diabetic complications. Thus, it may have applications in diabetes research and treatment .

Biological Research Plant Hormone Synthesis

Indole derivatives are known to be involved in plant hormone synthesis, such as indole-3-acetic acid production. This suggests potential research applications in plant biology and agriculture .

Mécanisme D'action

Target of Action

Indole derivatives, a group to which this compound belongs, have been found to bind with high affinity to multiple receptors . These receptors are often involved in the treatment of various disorders in the human body, including cancer cells and microbes .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The downstream effects of these pathways would depend on the specific biological activity involved.

Result of Action

Indole derivatives are known to exhibit various biologically vital properties . The specific effects would depend on the biological activity involved and the specific targets of the compound.

Propriétés

IUPAC Name |

7-methoxy-2-methyl-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7-9(6-13)8-4-3-5-10(14-2)11(8)12-7/h3-6,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKIMRJGRXUMIMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C(=CC=C2)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70694854 | |

| Record name | 7-Methoxy-2-methyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

933711-43-4 | |

| Record name | 7-Methoxy-2-methyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methyl-3-[(4-methylpyridin-2-yl)oxy]aniline](/img/structure/B1423335.png)

![4-({[1-(chloroacetyl)-3-oxopiperazin-2-yl]acetyl}amino)-N-methylbenzamide](/img/structure/B1423337.png)

![Ethyl 2-(ethylthio)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1423338.png)

![1-{[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane](/img/structure/B1423346.png)

![3-Ethoxyspiro[3.4]octan-1-amine](/img/structure/B1423350.png)

![3-[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1423354.png)